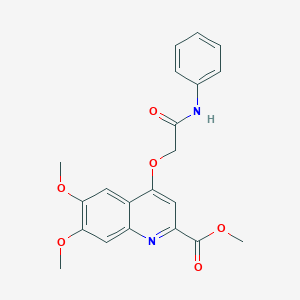

6,7-二甲氧基-4-(2-氧代-2-(苯氨基)乙氧基)喹啉-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the 4-hydroxy-2-quinolone class . These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through reactions involving 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates . Another method involved the reaction of the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dialkylaminoalkylamines .Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The Ahvale group revealed that the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates either in POCl 3 or in diphenyl ether affords 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones .科学研究应用

抗肿瘤特性

6,7-二甲氧基-4-(2-氧代-2-(苯氨基)乙氧基)喹啉-2-羧酸甲酯具有抗肿瘤活性。 研究表明,该化合物在动物模型中对肿瘤生长具有显著的抑制作用,使其成为癌症治疗的潜在候选药物 .

镇痛潜力

该化合物已被研究其镇痛特性。 具体而言,4-羟基-6,7-二甲氧基-2-氧代-N-(吡啶-3-基甲基)-1,2-二氢喹啉-3-羧酰胺在镇痛效果方面表现出显著增强,使其成为有希望的进一步研究的先导化合物 .

药物研究与开发

该化合物所属的 4-羟基-2-喹啉酮类化合物在药物研究中具有重要价值。其合成类似物和杂环衍生物已得到广泛研究。 研究人员重点关注其在合成相关杂环方面的应用,从四元环到七元环,其中许多杂环表现出独特的生物活性 .

生物学和药理学重要性

喹啉酮,母体杂环,在天然和合成化学中发挥着至关重要的作用。含有喹啉-2,4-二酮结构单元的天然分子具有多种生物活性。 例如,奎宁衍生物(从金鸡纳树皮中分离出来)已被用于治疗夜间腿抽筋、关节炎和朊病毒感染 .

合成方法

6,7-二甲氧基-4-(2-氧代-2-(苯氨基)乙氧基)喹啉-2-羧酸甲酯的合成涉及对市售的 4,5-二甲氧基-甲基邻氨基苯甲酸酯进行酰化反应。 该化合物作为进一步衍生化和探索的关键中间体 .

结构互变异构体

由于羰基和氮原子的移动性,该化合物存在不同的互变异构体形式。 了解这些结构变异对于设计具有特定性质的衍生物至关重要 .

作用机制

Target of Action

It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities .

Mode of Action

It is known that 4-hydroxy-2-quinolones interact with their targets in a way that results in unique biological activities .

Biochemical Pathways

It is known that 4-hydroxy-2-quinolones can affect various biochemical pathways, leading to their unique biological activities .

Result of Action

It is known that 4-hydroxy-2-quinolones can have unique biological activities .

属性

IUPAC Name |

methyl 4-(2-anilino-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-26-18-9-14-15(10-19(18)27-2)23-16(21(25)28-3)11-17(14)29-12-20(24)22-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVHXXMPDILFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)

![(2Z)-3-(5-bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2469086.png)

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)